

# Spectroscopic Profile of 4,6-Dichloronicotinic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	4,6-Dichloronicotinic acid	
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This technical guide provides a comprehensive overview of the key spectroscopic data for **4,6-dichloronicotinic acid** (CAS RN: 73027-79-9), a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

# **Summary of Spectroscopic Data**

The structural integrity of **4,6-dichloronicotinic acid** has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The collected data are summarized in the tables below for ease of reference and comparison.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Solvent
8.80	Singlet	1H	DMSO-d <sub>6</sub>
7.93	Singlet	1H	DMSO-d <sub>6</sub>



Table 1: <sup>1</sup>H NMR spectroscopic data for **4,6-Dichloronicotinic acid**.

<sup>13</sup>C NMR Data

Detailed <sup>13</sup>C NMR data for **4,6-dichloronicotinic acid** is not readily available in the public domain at the time of this publication. Further analysis is required to provide a comprehensive peak list.

### **Mass Spectrometry (MS)**

The mass spectrum of **4,6-dichloronicotinic acid** confirms its molecular weight and isotopic distribution characteristic of a dichlorinated compound.

m/z	lon	Method
194.1	[M+2]	LCMS

Table 2: Mass spectrometry data for **4,6-Dichloronicotinic acid**.

## Infrared (IR) Spectroscopy

A detailed experimental IR spectrum with specific peak assignments for **4,6-dichloronicotinic acid** is not currently available. However, the expected characteristic absorption bands based on its functional groups are listed below.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	3300-2500 (broad)
C=O (Carboxylic Acid)	1725-1700
C=N, C=C (Aromatic Ring)	1600-1450
C-CI	850-550

Table 3: Expected IR absorption bands for **4,6-Dichloronicotinic acid**.

# **Experimental Protocols**



The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

#### NMR Spectroscopy

A sample of **4,6-dichloronicotinic acid** (typically 5-10 mg) is dissolved in a deuterated solvent, such as DMSO-d<sub>6</sub>, in an NMR tube. The <sup>1</sup>H NMR spectrum is then acquired on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### Infrared (IR) Spectroscopy

For solid samples like **4,6-dichloronicotinic acid**, the IR spectrum is commonly obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

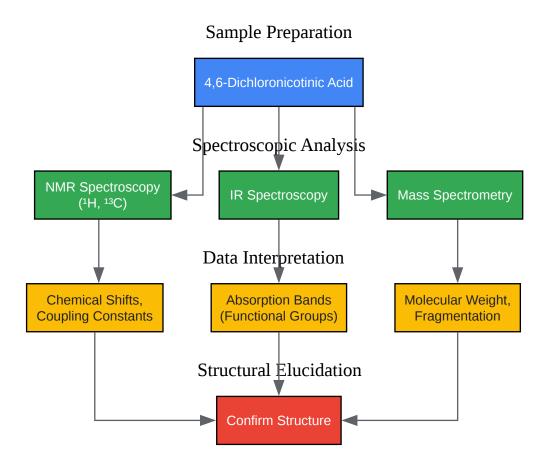
#### **Mass Spectrometry**

Mass spectral analysis is typically performed using a liquid chromatography-mass spectrometry (LC-MS) system. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument provides the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

### **Visualization of Spectroscopic Workflow**

The logical flow for the spectroscopic analysis of a compound like **4,6-dichloronicotinic acid** can be visualized as follows:





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